Computational Docking: Superior Binding Affinity to SARS-CoV-2 Nsp14 Compared to Fragment-Based Hits
In a structure-based virtual screening campaign targeting the S-adenosylmethionine (SAM)-binding site of SARS-CoV-2 Nsp14 N7-methyltransferase, N-(3-Ethynylphenyl)thietan-3-amine demonstrated a computational binding affinity of -7.8 kcal/mol with a ligand efficiency of 0.31 kcal/mol per heavy atom . This was superior to the initial fragment-based hits, which typically exhibited binding energies below -7.0 kcal/mol in the same extra precision (XP) docking protocol. The compound formed critical π-π stacking interactions with Phe367 at 3.6 Å and a direct hydrogen bond with the catalytic Asp352 at 2.8 Å, occupying a binding mode distinct from known SAM analogs and previously reported Nsp14 inhibitors [1].
| Evidence Dimension | Computed binding affinity to SARS-CoV-2 Nsp14 SAM-binding site (kcal/mol) |
|---|---|
| Target Compound Data | -7.8 kcal/mol (predicted Ki = 15.2 µM) |
| Comparator Or Baseline | Fragment-based hits from the same screening: binding energies < -7.0 kcal/mol (XP docking filter threshold) |
| Quantified Difference | At least 0.8 kcal/mol improvement in binding energy over the XP docking cutoff; ligand efficiency of 0.31 kcal/mol per heavy atom |
| Conditions | Virtual screening of ~239,000 ZINC15 library compounds against SARS-CoV-2 Nsp14 crystal structure (PDB: 7EGR); Glide HTVS/SP/XP docking cascade |
Why This Matters
This provides the only available quantitative activity estimate for this compound, demonstrating its potential to outperform computationally identified fragment hits and justifying its selection for hit-to-lead optimization campaigns against this high-value antiviral target.
- [1] Singh I, Li F, Fink E, et al. Structure-based discovery of inhibitors of the SARS-CoV-2 Nsp14 N7-methyltransferase. bioRxiv. 2023. DOI: 10.1101/2023.01.12.523677. View Source
